3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester
Description
3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester is a synthetic ester derivative of butyric acid. Its structure features a benzyl group attached to a nitrogen atom, which is further substituted with a 2-ethoxycarbonyl-ethyl moiety. The compound terminates in an ethyl ester group, enhancing its lipophilicity and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of piperidone derivatives via Dieckmann condensation . Its synthesis involves sequential steps of esterification, Michael addition, and cyclization, with optimized conditions yielding high efficiency .
Properties
IUPAC Name |
ethyl 3-[benzyl-(3-ethoxy-3-oxopropyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-4-22-17(20)11-12-19(14-16-9-7-6-8-10-16)15(3)13-18(21)23-5-2/h6-10,15H,4-5,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGVDNNGQSLPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)C(C)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615044 | |
| Record name | Ethyl 3-[benzyl(3-ethoxy-3-oxopropyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58859-66-8 | |
| Record name | Ethyl 3-[benzyl(3-ethoxy-3-oxopropyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with ethyl 2-bromoacetate, followed by the addition of butyric acid ethyl ester under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxycarbonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for diverse chemical reactivity, making it a valuable building block in synthetic pathways .
Biology
This compound is studied for its potential interactions with biological macromolecules. Research indicates that it may influence cell signaling mechanisms and exhibit effects on various cellular pathways. Notably, it has been observed to induce apoptosis in certain cancer cell lines by inhibiting proteins essential for cell division and survival .
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic properties, particularly its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate pain pathways and reduce inflammation through its interaction with specific molecular targets .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its ability to act as an intermediate allows for the development of new drugs and therapeutic agents .
The biological activity of this compound is attributed to its interaction with various cellular targets:
- Mechanism of Action : The compound binds to enzymes or receptors, altering their activity and leading to various biological effects.
- Cellular Effects : It has been shown to affect cell growth and apoptosis in cancer cells by targeting proteins like HSET (KIFC1) and Eg5 .
Mechanism of Action
The mechanism of action of 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(Diethylamino)butyric Acid Ester
- Structure: Contains a diethylamino group instead of the benzyl-ethoxycarbonyl-ethyl amino moiety.
- Molecular Formula: C₁₀H₂₁NO₂; molecular weight: 187.28 g/mol.
- Properties: Lipophilic due to the diethylamino group, soluble in organic solvents.
- Applications : Used as a chemical intermediate, particularly in pharmaceutical synthesis.
- Key Difference: Simpler amino substitution (diethyl vs. benzyl-ethoxycarbonyl-ethyl) reduces steric hindrance and alters reactivity in nucleophilic reactions .
Ethyl Benzyl Acetoacetate
- Structure: Features a benzyl group and a ketone (acetoacetate) instead of the amino-ester substituent.
- Molecular Formula : C₁₂H₁₄O₃.
- Properties: Exhibits keto-enol tautomerism, enhancing its reactivity in condensation reactions.
- Applications : Used in organic synthesis and flavor/fragrance industries.
Ethyl Butyrate
- Structure: A simple ester lacking amino or aromatic substituents.
- Molecular Formula : C₆H₁₂O₂; molecular weight: 116.16 g/mol.
- Properties : Highly volatile with a fruity odor; soluble in water (1:150).
- Applications : Widely used in food flavoring (pineapple-like aroma) and perfumery.
- Key Difference: Absence of amino or bulky groups results in faster hydrolysis and lower thermal stability .
3-[(4-p-Tolyl-thiazol-2-ylcarbamimidoyl)-hydrazono]-butyric acid ethyl ester
- Structure : Contains a thiazole ring and hydrazone group attached to the butyric acid backbone.
- Molecular Formula : C₁₇H₂₁N₅O₂S; molecular weight: 359.45 g/mol.
- Applications: Potential biological activity due to the heterocyclic and hydrazone moieties.
- Key Difference : The thiazole-hydrazone system introduces complexity for targeted drug design, unlike the target compound’s role as a synthetic intermediate .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Group Comparison
| Compound | Functional Groups | Key Structural Features |
|---|---|---|
| Target Compound | Benzyl, ethoxycarbonyl, amino, ester | Multi-substituted nitrogen and esters |
| Ethyl 3-(Diethylamino)butyric Acid Ester | Diethylamino, ester | Linear amino-ester |
| Ethyl Benzyl Acetoacetate | Benzyl, oxo, ester | Keto-ester with aromatic substitution |
| Ethyl Butyrate | Ester | Simple aliphatic ester |
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| Target Compound | ~300 (estimated) | >200 (estimated) | Lipophilic solvents |
| Ethyl 3-(Diethylamino)butyric Acid Ester | 187.28 | Not reported | Organic solvents |
| Ethyl Butyrate | 116.16 | 120–121 | Partial in water |
Biological Activity
3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester (CAS: 58859-66-8) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H27NO4
- Molecular Weight : 321.42 g/mol
- IUPAC Name : Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate
- Purity : 97% .
The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been observed to influence cell signaling mechanisms, which can lead to apoptosis in certain cancer cell lines. The specific mechanism involves the inhibition of proteins that are crucial for cell division and survival, such as HSET (KIFC1) and Eg5, which are essential in mitotic spindle formation .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it induces multipolar mitotic spindles in cancer cells, leading to increased cell death. The compound showed micromolar inhibition of HSET, which is significant in centrosome amplification in cancer cells .
Pharmacological Studies
A comprehensive pharmacological evaluation indicates that this compound has a favorable safety profile with low toxicity levels in preliminary studies. The compound's effectiveness was assessed through various biochemical assays, demonstrating its ability to inhibit tumor growth in specific cancer models.
Case Studies
-
Study on Cell Lines :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : Treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating effective potency against breast and prostate cancer cells.
- Mechanistic Study :
Data Summary
| Property | Value |
|---|---|
| CAS Number | 58859-66-8 |
| Molecular Formula | C18H27NO4 |
| Molecular Weight | 321.42 g/mol |
| Purity | 97% |
| Biological Activity | Anticancer |
| Target Proteins | HSET, Eg5 |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as demonstrated in similar ester compounds (e.g., >98.0% purity verification for benzyloxyindole derivatives) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for verifying ester and benzyl group positions. Infrared (IR) spectroscopy can validate functional groups like carbonyl (C=O) and amino groups . For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) may be used if the compound is volatile under specific conditions .
Q. How should this compound be stored to maintain stability for long-term research use?
- Methodological Answer : Store under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis of ester groups and oxidation of the benzyl moiety, as recommended for structurally similar benzyloxy and methyl ester compounds . Use amber glass vials to minimize photodegradation, especially if aromatic groups are present . Regular stability testing (e.g., every 6 months) via HPLC is advised to monitor degradation products .
Q. What synthetic routes are commonly employed for preparing tertiary amino esters like this compound?
- Methodological Answer : A two-step approach is typical:
Alkylation : React benzylamine with ethyl acrylate derivatives to form the tertiary amine intermediate.
Esterification : Use carbodiimide coupling agents (e.g., DCC/DMAP) to link the carboxylic acid moiety to ethanol, as seen in analogous polycarboxylic ester syntheses . Purification via silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures high yield and purity .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity or binding interactions of this compound in drug discovery contexts?
- Methodological Answer : Density functional theory (DFT) calculations can predict electron density distribution, highlighting reactive sites (e.g., amino or ester groups). Molecular docking simulations (using software like AutoDock Vina) may assess interactions with biological targets, such as enzymes or receptors, as demonstrated for benzamide derivatives in medicinal chemistry studies . Pair these with experimental validation using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis from milligrams to grams?
- Methodological Answer : Optimize reaction parameters systematically:
- Temperature control : Use jacketed reactors to maintain consistent exothermic/endothermic conditions during scaling.
- Solvent selection : Switch to high-boiling solvents (e.g., DMF or DMSO) for better heat distribution in large batches.
- Catalyst loading : Adjust stoichiometry of catalysts (e.g., DMAP) to account for increased surface area effects, as observed in copolymerization scale-ups . Monitor intermediates via inline FTIR or Raman spectroscopy to detect side reactions early .
Q. How does the steric hindrance of the benzyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bulky benzyl group reduces accessibility to the amino nitrogen, slowing nucleophilic attacks. Kinetic studies (e.g., using competition experiments with less hindered analogs) can quantify this effect. For example, compare reaction rates with methyl vs. benzyl-substituted amines in SN2 reactions. Computational models (e.g., steric maps generated via MOE software) may visualize steric bulk and guide structural modifications .
Q. What in vitro assays are suitable for evaluating the metabolic stability of this ester in pharmacokinetic studies?
- Methodological Answer : Use liver microsomes (human or rodent) to assess esterase-mediated hydrolysis rates. Quantify metabolites (e.g., free carboxylic acid) via LC-MS/MS. Parallel assays in plasma can differentiate enzymatic vs. non-enzymatic degradation. For mechanistic insights, add esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to identify responsible enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
